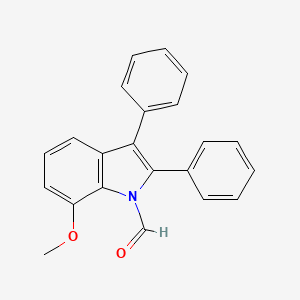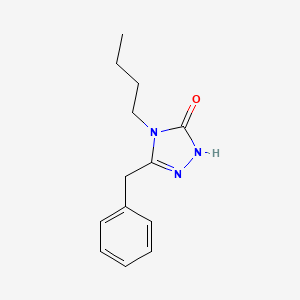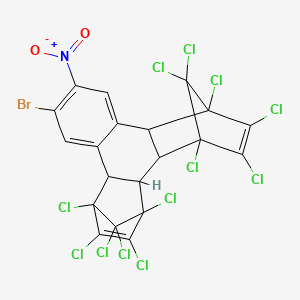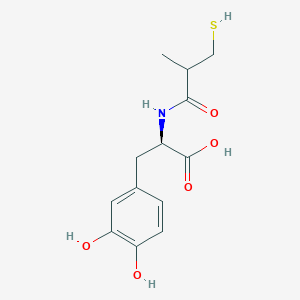
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is a chemical compound with the molecular formula C₁₃H₁₇NO₅S. It belongs to a group of stereoisomers and is a subclass of chemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tyrosine derivative can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and sulfanyl groups allows for unique interactions with proteins and other biomolecules, influencing processes such as signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: A stereoisomer with similar chemical properties but different biological activity.
N-Acetyl-D-tyrosine: A derivative of tyrosine with an acetyl group instead of the sulfanyl group.
D-Tyrosine: The parent amino acid without the additional functional groups.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is unique due to the presence of both the hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Propriétés
Numéro CAS |
79617-71-3 |
|---|---|
Formule moléculaire |
C13H17NO5S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m1/s1 |
Clé InChI |
TUHGYAFFOPTRGU-NHSZFOGYSA-N |
SMILES isomérique |
CC(CS)C(=O)N[C@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
SMILES canonique |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
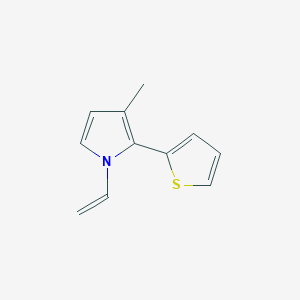
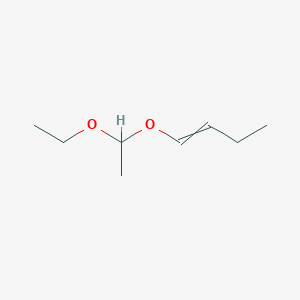
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
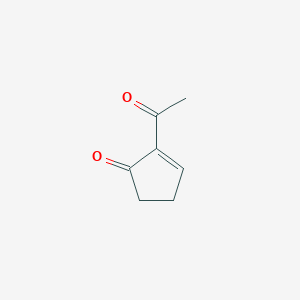
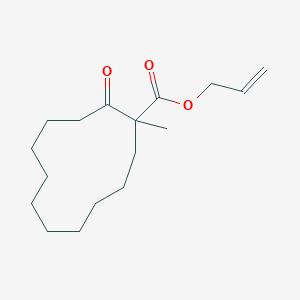
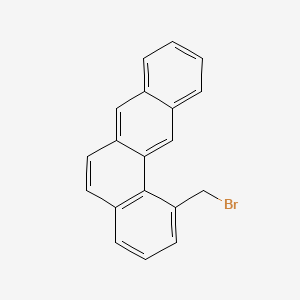
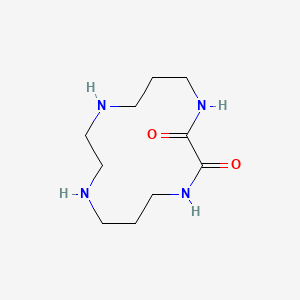

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
